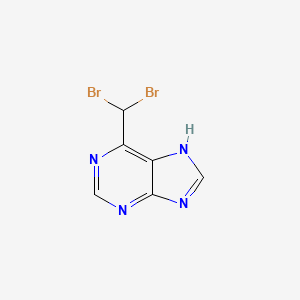
6-(dibromomethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dibromomethyl)-7H-purine is a brominated derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dibromomethyl)-7H-purine typically involves the bromination of a purine precursor. One common method is the radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can facilitate the formation of the desired dibromomethyl product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of solvents and byproducts are crucial for the economic and environmental sustainability of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dibromomethyl)-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce formyl or carboxyl derivatives.
Applications De Recherche Scientifique
6-(Dibromomethyl)-7H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the effects of brominated purines on biological systems, including their interactions with nucleic acids and proteins.
Medicine: Research into its potential as an anticancer or antiviral agent is ongoing, given the biological activity of brominated compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 6-(dibromomethyl)-7H-purine involves its interaction with biological macromolecules. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopurine: A monobrominated derivative of purine with similar but less pronounced reactivity.
6-Chloropurine: A chlorinated analog that exhibits different reactivity due to the presence of chlorine instead of bromine.
6-Iodopurine: An iodinated derivative with unique properties due to the larger size and higher reactivity of iodine.
Uniqueness
6-(Dibromomethyl)-7H-purine is unique due to the presence of two bromine atoms, which can significantly enhance its reactivity and biological activity compared to its mono-halogenated counterparts. The dibromomethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
89280-90-0 |
|---|---|
Formule moléculaire |
C6H4Br2N4 |
Poids moléculaire |
291.93 g/mol |
Nom IUPAC |
6-(dibromomethyl)-7H-purine |
InChI |
InChI=1S/C6H4Br2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
Clé InChI |
XBJPUSDKACSBBH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


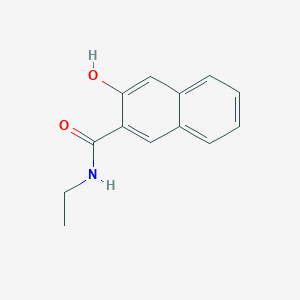



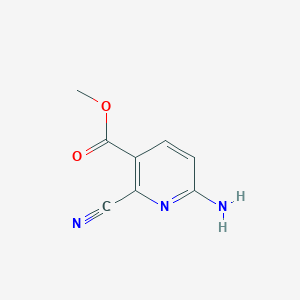



![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
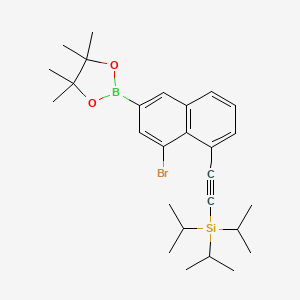
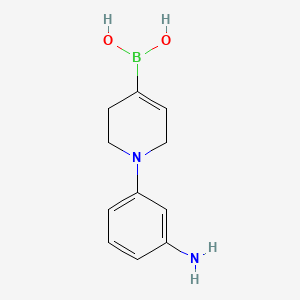
![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)

